molecular formula C18H34N4O5 B234098 3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline CAS No. 144732-34-3

3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline

Cat. No. B234098
CAS RN: 144732-34-3
M. Wt: 386.5 g/mol
InChI Key: YNENOTWYRHCXGS-CXJJLCSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline, commonly known as DAHP, is a peptide that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DAHP is a synthetic peptide that is composed of seven amino acids, including leucine, proline, and two diamino acids.

Mechanism of Action

The mechanism of action of DAHP is not fully understood. However, it has been suggested that it may act through the inhibition of inflammatory cytokines and the upregulation of antioxidant enzymes. Additionally, DAHP may promote wound healing and tissue regeneration through the activation of growth factors and the stimulation of collagen synthesis.
Biochemical and Physiological Effects:
DAHP has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, promote wound healing and tissue regeneration, and inhibit cancer cell growth. Additionally, DAHP has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using DAHP in lab experiments is its stability. DAHP is stable in various conditions, including high temperatures and acidic or basic environments. Additionally, DAHP is relatively easy to synthesize and purify. However, one of the limitations of using DAHP in lab experiments is its cost. DAHP is a synthetic peptide, and its synthesis and purification can be expensive.

Future Directions

There are several future directions for the study of DAHP. One potential direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DAHP may have potential applications in the field of tissue engineering and regenerative medicine. Further studies are needed to fully understand the mechanism of action of DAHP and its potential therapeutic properties.
Conclusion:
In conclusion, DAHP is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DAHP has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in wound healing and tissue regeneration. While there are advantages and limitations to using DAHP in lab experiments, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

DAHP is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection of the side chains and cleavage of the peptide from the solid support. The final product is purified through high-performance liquid chromatography (HPLC).

Scientific Research Applications

DAHP has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DAHP has also been studied for its potential use in wound healing and tissue regeneration.

properties

CAS RN

144732-34-3

Product Name

3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline

Molecular Formula

C18H34N4O5

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(3R)-3,7-diamino-2-hydroxyheptanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H34N4O5/c1-11(2)10-13(17(25)22-9-5-7-14(22)18(26)27)21-16(24)15(23)12(20)6-3-4-8-19/h11-15,23H,3-10,19-20H2,1-2H3,(H,21,24)(H,26,27)/t12-,13+,14+,15?/m1/s1

InChI Key

YNENOTWYRHCXGS-CXJJLCSMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C([C@@H](CCCCN)N)O

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O

synonyms

(2S,3R)-3,7-diamino-2-hydroxyheptanoyl-leucyl-proline
3,7-diamino-2-hydroxyheptanoyl-leucyl-proline
DAHHA-Leu-Pro-OH

Origin of Product

United States

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